5-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde
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Description
5-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde is a chemical compound with the molecular formula C9H8N2O . It is a part of the 1H-Pyrrolo[2,3-b]pyridine family .
Synthesis Analysis
The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives, including 5-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde, has been reported in several studies . In one study, the introduction of a carbamoyl group to the C5-position and substitution of a cyclohexylamino group at the C4-position of the 1H-pyrrolo[2,3-b]pyridine ring led to a large increase in FGFR inhibitory activity .Molecular Structure Analysis
The molecular structure of 5-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde is based on the 1H-Pyrrolo[2,3-b]pyridine scaffold, with a methyl group at the 5-position and a carbaldehyde group at the 3-position .Scientific Research Applications
- Application : The compound is used in the development of a class of 1H-pyrrolo[2,3-b]pyridine derivatives that target the Fibroblast Growth Factor Receptors (FGFRs) . Abnormal activation of FGFR signaling pathway plays an essential role in various types of tumors . Therefore, targeting FGFRs represents an attractive strategy for cancer therapy .
- Results : Among the series of 1H-pyrrolo[2,3-b]pyridine derivatives developed, one compound (referred to as 4h in the source) exhibited potent FGFR inhibitory activity . In vitro, this compound inhibited breast cancer 4T1 cell proliferation and induced its apoptosis . It also significantly inhibited the migration and invasion of 4T1 cells .
properties
IUPAC Name |
5-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c1-6-2-8-7(5-12)4-11-9(8)10-3-6/h2-5H,1H3,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWKPQZFWCIMWEH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(NC=C2C=O)N=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00596751 |
Source
|
Record name | 5-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00596751 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde | |
CAS RN |
1190321-17-5 |
Source
|
Record name | 5-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00596751 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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